molecular formula C9H13ClN2O2 B13576442 5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride

5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride

Cat. No.: B13576442
M. Wt: 216.66 g/mol
InChI Key: BSAQHHATXWMGTM-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride: is a chemical compound that features a benzamide core with an aminoethyl and hydroxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzoic acid.

    Amidation: The 2-hydroxybenzoic acid is converted to 2-hydroxybenzamide through an amidation reaction using ammonia or an amine derivative.

    Alkylation: The 2-hydroxybenzamide is then subjected to alkylation with an appropriate alkyl halide, such as 1-chloroethane, to introduce the aminoethyl group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would be similar to the laboratory synthesis but scaled up with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.

    Reduction: The compound can be reduced to modify the aminoethyl group, potentially forming an ethyl group.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted benzamide.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

This compound may serve as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism by which 5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The hydroxy and amino groups are likely involved in hydrogen bonding and electrostatic interactions with these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzamide: Lacks the aminoethyl group, making it less versatile in chemical reactions.

    5-Amino-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    N-(2-Hydroxyphenyl)acetamide: Similar but with an acetamide group instead of the aminoethyl group.

Uniqueness

5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride is unique due to the presence of both the aminoethyl and hydroxy groups, which provide a combination of reactivity and solubility that is not found in the similar compounds listed above. This makes it particularly useful in applications requiring specific interactions with biological targets or in synthetic pathways where multiple functional groups are advantageous.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

5-(1-aminoethyl)-2-hydroxybenzamide;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-5(10)6-2-3-8(12)7(4-6)9(11)13;/h2-5,12H,10H2,1H3,(H2,11,13);1H

InChI Key

BSAQHHATXWMGTM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)C(=O)N)N.Cl

Origin of Product

United States

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